Pyrrophenone
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Overview
Description
Pyrrophenone is a potent and specific inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). It has garnered significant attention in scientific research due to its ability to inhibit the release of arachidonic acid and the production of various eicosanoids, such as prostaglandin E2, thromboxane B2, and leukotriene B4 . The compound is characterized by its high specificity and potency, with an IC50 value of 4.2 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrophenone is synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthetic route typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: Various functional groups, such as benzoyl and thiazolidinylidene, are introduced through nucleophilic substitution and condensation reactions.
Final Coupling: The final product is obtained by coupling the pyrrolidine intermediate with other aromatic compounds under specific reaction conditions
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as recrystallization and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrrophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, oxides, and reduced forms of this compound .
Scientific Research Applications
Pyrrophenone has a wide range of applications in scientific research, including:
Mechanism of Action
Pyrrophenone exerts its effects by competitively binding to the active site of cytosolic phospholipase A2 alpha. This binding prevents the enzyme from catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid. Consequently, the production of downstream eicosanoids, such as prostaglandins and leukotrienes, is inhibited. This mechanism is crucial in reducing inflammation and other related processes .
Comparison with Similar Compounds
Arachidonyl Trifluoromethyl Ketone (AACOCF3): Another inhibitor of cytosolic phospholipase A2 alpha, but less potent compared to pyrrophenone.
Methyl Arachidonyl Fluorophosphonate (MAFP): A potent inhibitor of both cytosolic and secretory phospholipase A2, but with broader specificity.
Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting cytosolic phospholipase A2 alpha. Unlike other inhibitors, it does not affect the activities of secretory phospholipase A2 groups IB and IIA even at higher concentrations . This specificity makes it a valuable tool in studying the role of cytosolic phospholipase A2 alpha in various biological processes and potential therapeutic applications .
Properties
Molecular Formula |
C49H37F2N3O5S2 |
---|---|
Molecular Weight |
850 g/mol |
IUPAC Name |
N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide |
InChI |
InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26-/t37-,38+/m0/s1 |
InChI Key |
XSCZRVUQXBBTRO-GYCZXHFISA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Synonyms |
pyrrophenone |
Origin of Product |
United States |
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